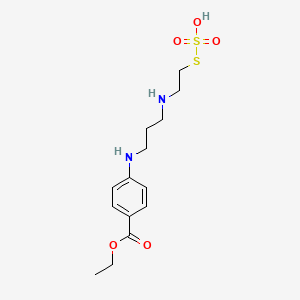

Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate

Descripción

Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate (CAS: 23563-78-2) is a structurally complex benzoic acid derivative. Its molecular formula is C₁₄H₂₂N₂O₅S₂, with a molecular weight of 362.46 g/mol . Key features include:

Propiedades

Número CAS |

23563-78-2 |

|---|---|

Fórmula molecular |

C14H22N2O5S2 |

Peso molecular |

362.5 g/mol |

Nombre IUPAC |

1-ethoxycarbonyl-4-[3-(2-sulfosulfanylethylamino)propylamino]benzene |

InChI |

InChI=1S/C14H22N2O5S2/c1-2-21-14(17)12-4-6-13(7-5-12)16-9-3-8-15-10-11-22-23(18,19)20/h4-7,15-16H,2-3,8-11H2,1H3,(H,18,19,20) |

Clave InChI |

UAAJQWHHGULTSL-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)NCCCNCCSS(=O)(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate involves multiple steps. One common method includes the esterification of p-nitrobenzoic acid to its ethyl ester, followed by nitro reduction to form p-aminobenzoic acid ethyl ester .

Industrial Production Methods

Industrial production of this compound typically involves continuous flow synthesis techniques, which optimize reaction times and sequences to achieve high conversion and selectivity . These methods are designed to enhance productivity and ensure the consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds.

Reduction: Reduction reactions can break the disulfide bonds to form thiol groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiosulfate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution .

Aplicaciones Científicas De Investigación

Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential role in biochemical pathways involving thiol and disulfide exchange.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting thiol-disulfide balance.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of this compound involves its ability to participate in thiol-disulfide exchange reactions. This property allows it to modulate the redox state of biological molecules, potentially affecting various biochemical pathways. The molecular targets and pathways involved include enzymes and proteins that rely on thiol-disulfide balance for their activity .

Comparación Con Compuestos Similares

Structural Analogues in the Benzoate Ester Family

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 23563-78-2 | C₁₄H₂₂N₂O₅S₂ | 362.46 | Thiosulfate S-ester, amino, mercapto |

| Benzoic acid, ethyl ester | 93-89-0 | C₉H₁₀O₂ | 166.18 | Ethyl ester |

| Benzoic acid, 4-hydroxy-, propyl ester | 87-19-4 | C₁₀H₁₂O₃ | 180.20 | Hydroxy, propyl ester |

| Benzoic acid, 2-hydroxy-, ethyl ester | 118-61-6 | C₉H₁₀O₃ | 166.18 | Hydroxy (ortho), ethyl ester |

| Methyl paraben | 99-76-3 | C₈H₈O₃ | 152.15 | Hydroxy (para), methyl ester |

Key Differences :

Thiosulfate-Containing Derivatives

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | 23563-78-2 | C₁₄H₂₂N₂O₅S₂ | 362.46 | Benzoate-thiosulfate hybrid |

| S-((N-(3-Benzyloxypropyl)amidino)methyl) hydrogen thiosulfate | N/A | C₁₃H₂₀N₂O₃S₂ | 340.44 | Benzyloxy, amidino-thiosulfate |

| Thiosulfuric acid, S-[2-imino-2-[[3-(phenylmethoxy)propyl]amino]ethyl] ester | N/A | C₁₃H₂₀N₂O₃S₂ | 340.44 | Phenylmethoxy, imino-thiosulfate |

Comparison :

- Reactivity : Thiosulfate esters are prone to hydrolysis, releasing sulfite and thiol groups. This contrasts with stable esters like ethyl benzoate, which resist hydrolysis under mild conditions .

- Applications: Thiosulfate derivatives are explored as prodrugs (e.g., sulfur donors) or in polymer crosslinking, whereas parabens are primarily preservatives .

Amino-Functionalized Benzoate Derivatives

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | 23563-78-2 | C₁₄H₂₂N₂O₅S₂ | 362.46 | Amino-mercapto side chain |

| Benzoic acid, 3-[(ethoxycarbonyl)amino]- | 3829-91-2 | C₁₀H₁₁NO₄ | 209.20 | Ethoxycarbonylamino group |

| Benzoic acid, 4-[[(3-amino-2-naphthalenyl)amino]methyl]-, ethyl ester | 202582-07-8 | C₂₀H₂₀N₂O₂ | 320.39 | Naphthylamino, ethyl ester |

Comparison :

- Side Chain Complexity: The target compound’s propylamino-mercaptoethyl chain enables multi-site reactivity (e.g., disulfide formation), unlike simpler amino-benzoates .

- Synthetic Routes: Amino-functionalized benzoates are often synthesized via Mannich reactions or peptide coupling, whereas thiosulfate esters may require oxidative sulfonation .

Stability and Reactivity

- The thiosulfate S-ester in the target compound is susceptible to hydrolysis, producing sulfite and a free thiol. This contrasts with the hydrolytic stability of parabens, which require strong bases or acids for degradation .

- The mercapto group (-SH) can participate in redox reactions or form disulfide bonds, making the compound suitable for dynamic materials or drug delivery systems .

Regulatory Status

- Common benzoate esters (e.g., ethyl paraben) are FDA-approved for food and cosmetic preservation. The target compound’s complex structure and lack of commercial use suggest it is primarily a research chemical .

Actividad Biológica

The compound Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : C₁₅H₁₉N₂O₂S₂

- Molecular Weight : 325.45 g/mol

The presence of the benzoic acid moiety, alongside the thiosulfate and mercaptoethyl groups, suggests potential interactions with biological systems, particularly in the context of redox reactions and enzyme inhibition.

Antioxidant Properties

Research indicates that compounds containing thiol groups, such as those in this compound, exhibit significant antioxidant activity. The thiosulfate group can participate in redox reactions, potentially scavenging free radicals and reducing oxidative stress in cells.

Anticancer Activity

Preliminary studies suggest that similar benzoic acid derivatives have shown promising anticancer effects. For instance, compounds like 3-m-bromoacetylamino benzoic acid ethyl ester demonstrated strong cytotoxicity against various cancer cell lines, including leukemia and prostate cancer cells . This raises the possibility that our compound may exhibit similar properties due to structural similarities.

- Apoptosis Induction : Compounds related to benzoic acid have been shown to induce apoptosis through caspase activation pathways. For example, the aforementioned 3-BAABE compound was linked to increased activity of caspases-3 and -6, leading to DNA fragmentation characteristic of apoptotic processes .

- Enzyme Inhibition : The ability of benzoic acid derivatives to inhibit specific enzymes involved in cancer progression or inflammation suggests that our compound might interact with similar targets. The IκB kinase (IKK) complex is one such target that has been implicated in inflammatory diseases and cancer .

Case Studies

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.